
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential application in neuroscience and pharmacology research. This compound is a member of the pyrrolidine class of compounds, which are known for their stimulant and euphoric effects.
Mechanism of Action
The exact mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the compound's stimulant effects.
Biochemical and Physiological Effects:
In vitro studies have shown that this compoundα-PVP has a high affinity for the dopamine transporter, which is responsible for the uptake of dopamine from the synapse. This leads to increased levels of dopamine in the brain, which can result in increased locomotor activity and other stimulant effects. Additionally, studies have suggested that this compound may also have affinity for other neurotransmitter transporters, including norepinephrine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in the brain and the mechanisms of addiction. However, one limitation of this compound is its potential for abuse and addiction, which could limit its use in certain research settings.
Future Directions
1. Investigate the effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP on other neurotransmitter systems, including norepinephrine and serotonin.
2. Explore the potential use of this compoundα-PVP as a tool for investigating the mechanisms of addiction and the brain's reward system.
3. Investigate the potential therapeutic applications of this compoundα-PVP in the treatment of psychiatric disorders, such as depression and anxiety.
4. Investigate the long-term effects of this compoundα-PVP on the brain and behavior, including potential neurotoxicity and cognitive deficits.
5. Develop new synthetic methods for the production of this compoundα-PVP with improved yield and purity.
Conclusion:
In conclusion, this compoundα-PVP is a synthetic cathinone that has gained popularity in the research community due to its potential applications in the fields of neuroscience and pharmacology. This compound has a high affinity for the dopamine transporter and has been found to be a potent stimulant. While there are limitations to its use in certain research settings, this compoundα-PVP has the potential to be a valuable tool for investigating the mechanisms of addiction and the brain's reward system. Further research is needed to fully understand the effects of this compound on the brain and behavior, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmagnesium bromide, followed by the addition of methylamine hydrochloride and sodium cyanoborohydride. This process leads to the formation of the desired compound in high yield and purity.
Scientific Research Applications
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has been shown to have potential applications in the field of neuroscience and pharmacology research. Studies have suggested that this compound may have a high affinity for the dopamine transporter, which could lead to its potential use as a tool to investigate the role of dopamine in the brain. Additionally, this compoundα-PVP has been found to be a potent stimulant, which could make it useful in the study of addiction and the brain's reward system.
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-12(3-5-15)13-6-8-17(10-13)16(18)14-7-9-20-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALOCXUTHMUSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

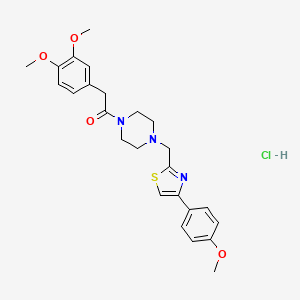
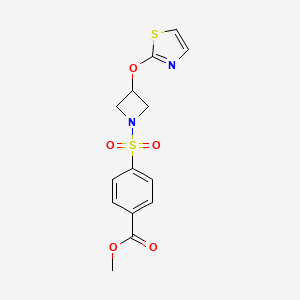
![3-chloro-4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569294.png)
![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)
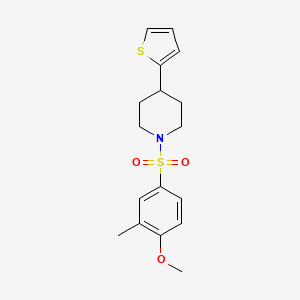
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)
![1,6,7-Trimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2569304.png)
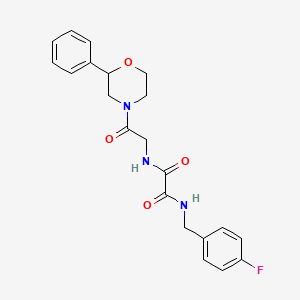
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)

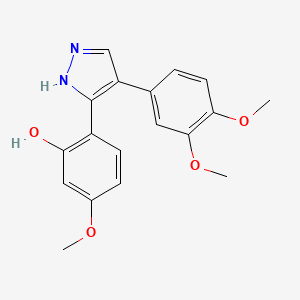
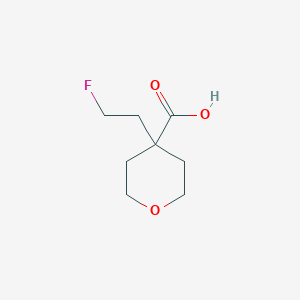
![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)